molecular formula C17H26O2 B1319171 3-(3,5-Di-tert-butylphenyl)propanoic acid CAS No. 42288-01-7

3-(3,5-Di-tert-butylphenyl)propanoic acid

Cat. No. B1319171
CAS RN: 42288-01-7
M. Wt: 262.4 g/mol
InChI Key: WTYBGPKEFLHQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Di-tert-butylphenyl)propanoic acid is a chemical compound that is employed as an active pharmaceutical intermediate . It can be used as an antioxidant group to modify esters . This kind of esters is useful in many fields, such as lubricating oil and cutting compound, because of two important functions (antioxidant and lubricant) in the same compound .


Molecular Structure Analysis

The molecular formula of 3-(3,5-Di-tert-butylphenyl)propanoic acid is C17H26O3 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3,5-Di-tert-butylphenyl)propanoic acid include a molecular weight of 278.39 . It is slightly soluble in water .

Scientific Research Applications

Antioxidant in Polymer Synthesis

This compound is used as an antioxidant group to modify esters, which are crucial in polymer synthesis. The antioxidant properties help in stabilizing polymers against degradation due to oxidation, thus extending their useful life .

Lubricating Oil and Cutting Compound

The modified esters with antioxidant properties are valuable in lubricating oils and cutting compounds. They provide dual functions as antioxidants and lubricants, enhancing performance and durability .

Food Contact Materials

It has been evaluated for safety in food contact materials when esterified with C13-C15 branched and linear alcohols. The European Food Safety Authority (EFSA) concluded that there is no safety concern for consumers if used in polyolefins .

Polymer Stabiliser

As a hindered phenolic antioxidant, it’s commonly used as a stabilizer in polymers to prevent thermal degradation and maintain material integrity during processing and usage .

Antioxidant in Consumer Products

Antioxidants derived from this compound are a component of many consumer products, affecting their efficacy and durability .

Safety and Hazards

The European Food Safety Authority (EFSA) has conducted a risk assessment of the additive, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols . The EFSA concluded that there is no safety concern for the consumer if the substance is used only in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .

properties

IUPAC Name

3-(3,5-ditert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h9-11H,7-8H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYBGPKEFLHQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CCC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598156
Record name 3-(3,5-Di-tert-butylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42288-01-7
Record name 3-(3,5-Di-tert-butylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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